(2-Ethoxyethyl) vinyl ether

Thermoresponsive polymers LCST tuning Living cationic polymerization

(2‑Ethoxyethyl) vinyl ether (EOVE; CAS 18861‑14‑8) is a vinyl ether monomer bearing a pendant 2‑ethoxyethyl group [REFS‑1]. Its molecular formula is C₆H₁₂O₂ (molecular weight 116.16 g·mol⁻¹) [REFS‑2].

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B15287160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxyethyl) vinyl ether
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCOCCOC=C
InChIInChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h3H,1,4-6H2,2H3
InChIKeyHWCLMKDWXUGDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2‑Ethoxyethyl) vinyl ether (EOVE) Procurement‑Grade Profile: CAS 18861‑14‑8 and Key Monomer Characteristics


(2‑Ethoxyethyl) vinyl ether (EOVE; CAS 18861‑14‑8) is a vinyl ether monomer bearing a pendant 2‑ethoxyethyl group [REFS‑1]. Its molecular formula is C₆H₁₂O₂ (molecular weight 116.16 g·mol⁻¹) [REFS‑2]. The electron‑rich vinyl ether moiety confers susceptibility to living cationic polymerization, enabling the synthesis of well‑defined homopolymers, block copolymers, and gradient copolymers with controlled molecular weight distributions [REFS‑3][REFS‑4]. This precise polymerizability distinguishes EOVE from many radical‑polymerized monomers and is foundational to its utility in stimuli‑responsive materials.

Why (2‑Ethoxyethyl) vinyl ether Cannot Be Replaced with Other Vinyl Ethers Without Functional Compromise


Vinyl ethers are not interchangeable drop‑in replacements. The length and polarity of the pendant alkoxy chain directly govern the hydrophilic–hydrophobic balance of the resulting polymer, which in turn dictates the lower critical solution temperature (LCST), aqueous solubility, and self‑assembly behavior [REFS‑1]. For instance, substituting (2‑ethoxyethyl) vinyl ether (EOVE) with 2‑methoxyethyl vinyl ether (MOVE) increases the cloud point from 20 °C to 70 °C, fundamentally altering the temperature window for thermoresponsive switching [REFS‑1][REFS‑2]. Similarly, replacing EOVE with 2‑(2‑ethoxy)ethoxyethyl vinyl ether (EOEOVE) shifts the phase‑separation temperature upward to approximately 41 °C [REFS‑3]. Such differences are not marginal—they determine whether a material functions as a low‑temperature gelling agent, a drug‑delivery carrier triggered at physiological temperatures, or a coating with a specific balance of flexibility and adhesion. Generic substitution without quantitative justification risks product failure in precisely engineered applications.

(2‑Ethoxyethyl) vinyl ether Quantitative Differentiation: Head‑to‑Head Comparator Data for Procurement Decisions


Poly(EOVE) Homopolymer Cloud Point vs. Poly(MOVE) and Poly(EOEOVE)

The phase‑separation temperature (cloud point) of poly(2‑ethoxyethyl vinyl ether) [poly(EOVE)] in aqueous solution is 20 °C, which is significantly lower than that of its closest oxyethylene‑containing vinyl ether analogs [REFS‑1]. This 20 °C value permits room‑temperature thermally triggered switching, whereas the comparator polymers require substantially elevated temperatures to induce the same coil‑to‑globule transition [REFS‑2].

Thermoresponsive polymers LCST tuning Living cationic polymerization

EOVE‑MOVE Block vs. Gradient Copolymer Micellization Temperature Profiles

When EOVE is copolymerized with 2‑methoxyethyl vinyl ether (MOVE) as a block copolymer, the system undergoes a sharp, stepwise micellization transition at approximately 20 °C [REFS‑1]. In contrast, when the same two monomers are arranged as a gradient copolymer (continuous composition change along the chain), the micellization occurs over a broad temperature range of 20 °C to 30 °C and produces micelles that are demonstrably smaller in size than those formed from the block copolymer analog [REFS‑1].

Gradient copolymers Thermoresponsive micelles Sequence‑controlled polymerization

ABC Triblock Copolymer Physical Gelation Window (41–64 °C) vs. AB Diblock and ABA Triblock Limitation

An ABC triblock copolymer composed of EOVE₂₀₀‑b‑MOVE₂₀₀‑b‑EOEOVE₂₀₀ exhibits three distinct thermally induced phase transitions, including a physical gelation (physical crosslinking) window between 41 °C and 64 °C [REFS‑1]. Within this temperature range, the physical gel becomes stiffer than that of comparable AB diblock or ABA triblock copolymers of identical molecular weight [REFS‑1]. Notably, an alternative architecture (EOVE₂₀₀‑b‑EOEOVE₂₀₀‑b‑MOVE₂₀₀) fails to exhibit any viscosity increase above 41 °C [REFS‑1]. No second‑stage association is observed for AB and ABA block copolymers containing the same thermosensitive segments [REFS‑1].

Physical gelation Triblock copolymers Stimuli‑responsive hydrogels

Reactive Diluent Performance: Flexibility and Adhesion Enhancement in UV‑Curable Coatings

As a reactive diluent in UV‑curable systems, (2‑ethoxyethyl) vinyl ether enhances both flexibility and adhesion properties relative to formulations that omit this component or use non‑reactive diluents [REFS‑1]. The compound contributes to improved durability and chemical resistance of the cured film [REFS‑1].

UV‑curable coatings Reactive diluents Flexibilizing monomers

(2‑Ethoxyethyl) vinyl ether Application Scenarios: Where the Quantitative Differentiation Translates to Procurement Value


Ambient‑Temperature Thermoresponsive Hydrogels and Micellar Drug Delivery Carriers

The 20 °C cloud point of poly(EOVE) enables the design of drug delivery vehicles that undergo a coil‑to‑globule phase transition at or just above room temperature [REFS‑1][REFS‑2]. This is in contrast to poly(MOVE)‑based systems, which require heating to 70 °C—a temperature incompatible with most biologics and many ambient storage conditions. EOVE‑containing block and gradient copolymers have been demonstrated to form well‑defined micelles and physical gels with precise temperature‑dependent size control, as evidenced by DLS and SANS studies showing micellization windows as narrow as 20–30 °C [REFS‑2]. For procurement, EOVE is the monomer of choice when the target switching temperature must be ≤20 °C without resorting to complex copolymer adjustments.

Multi‑Stage Stimuli‑Responsive ABC Triblock Copolymers for Injectable Physical Gels

ABC triblock copolymers incorporating EOVE as the lowest‑temperature switching segment (20 °C) enable a unique cascade: sol (<20 °C) → micelles (20–41 °C) → physical gel (41–64 °C) → precipitate (>64 °C) [REFS‑1]. The resulting physical gel within the 41–64 °C window is stiffer than comparable AB or ABA copolymers, providing superior mechanical integrity for injectable hydrogel applications [REFS‑1]. Crucially, alternative ABC architectures lacking EOVE in the terminal position fail to produce any viscosity increase above 41 °C [REFS‑1]. Scientists procuring monomers for multi‑responsive block copolymers must select EOVE specifically for the low‑temperature trigger; substitution with MOVE or EOEOVE would shift the entire cascade upward by 20–50 °C, rendering the material non‑functional for physiological or ambient applications.

Gradient Copolymer Synthesis for Tunable Thermal Response Profiles

The living cationic polymerizability of EOVE allows precise control over comonomer sequence distribution, enabling the synthesis of gradient copolymers with EOVE and MOVE that exhibit a broad, continuous micellization transition (20–30 °C) rather than the sharp, stepwise transition of block copolymers [REFS‑1]. The resulting micelles are demonstrably smaller than those from block copolymer analogs [REFS‑1]. For procurement, EOVE is essential when the application requires a gradual, rather than abrupt, thermal response—for instance, in sustained drug release formulations or in coatings where progressive hydrophobicity change is desired. This architectural control is a direct consequence of EOVE's compatibility with living cationic polymerization and cannot be replicated with monomers that polymerize solely by radical mechanisms.

Low‑VOC UV‑Curable Reactive Diluent in Flexible Coatings and Adhesives

As a reactive diluent in UV‑curable coatings, adhesives, and sealants, (2‑ethoxyethyl) vinyl ether enhances flexibility and adhesion while contributing to reduced volatile organic compound (VOC) emissions due to its low volatility [REFS‑1]. The compound's compatibility with a wide range of solvents facilitates formulation flexibility [REFS‑1]. In procurement decisions, EOVE is prioritized over non‑reactive diluents that remain as plasticizers in the cured film (potentially compromising mechanical properties) and over more volatile vinyl ethers (such as ethyl vinyl ether, b.p. 33 °C) that present handling and VOC compliance challenges [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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